5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl-

Description

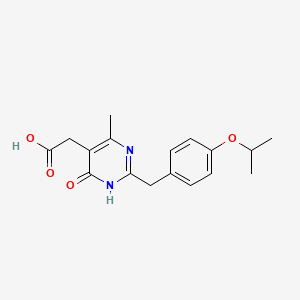

5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a hydroxy group at position 6, a methyl group at position 4, and a 4-isopropoxybenzyl moiety at position 2. This compound is structurally distinct due to the combination of its substituents, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10(2)23-13-6-4-12(5-7-13)8-15-18-11(3)14(9-16(20)21)17(22)19-15/h4-7,10H,8-9H2,1-3H3,(H,20,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQJOVYEDHBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)CC2=CC=C(C=C2)OC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214953 | |

| Record name | 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64677-97-0 | |

| Record name | 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064677970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these steps include alkyl halides, isopropyl alcohol, and benzyl chloride. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Comparisons:

Substituent at Position 2 (Benzyl Group):

- Alkoxy Chain Length and Branching:

- The target compound’s 4-isopropoxybenzyl group (branched C3 alkoxy) may increase steric hindrance and lipophilicity compared to the linear 4-propoxybenzyl (C3) or smaller 4-methoxybenzyl (C1) analogs. Increased lipophilicity could enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects:

- However, steric differences may alter binding affinity in biological systems.

Substituent at Position 6:

- Hydroxy vs. Chloro:

- The hydroxy group in the target compound may participate in hydrogen bonding, enhancing solubility and interaction with polar biological targets.

Esterification: Ethyl ester derivatives (e.g., 6-chloro analogs) mask the carboxylic acid group, improving lipophilicity and oral bioavailability. However, esterification requires enzymatic hydrolysis for activation, which could delay pharmacological effects compared to the non-esterified target compound .

Biological Activity

5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- SMILES Notation : CCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C

Antioxidant Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that compounds with similar structures can inhibit lipid peroxidation, a key process in cellular damage.

Antimicrobial Activity

5-Pyrimidineacetic acid derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like 5-Pyrimidineacetic acid have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Case Study 1: Antioxidant Activity Assessment

A study conducted on a series of pyrimidine derivatives including 5-Pyrimidineacetic acid assessed their antioxidant capabilities using DPPH and ABTS assays. Results indicated that the compound exhibited a significant reduction in free radical concentrations, comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The minimum inhibitory concentration (MIC) values were determined, revealing potent antimicrobial activity at concentrations as low as 50 µg/mL against E. coli. This highlights its potential use as a natural antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4 |

| Molecular Weight | 302.33 g/mol |

| Antioxidant Activity (DPPH) | IC50 = 25 µg/mL |

| MIC against E. coli | 50 µg/mL |

| Anti-inflammatory Cytokines | Reduced TNF-alpha by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.